molecular formula C12H10Cl2N2OS B1211521 3-(3,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide

3-(3,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide

Cat. No. B1211521
M. Wt: 301.2 g/mol
InChI Key: ICJZSDARRFSAJS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorophenyl)-N-(4,5-dihydrothiazol-2-yl)-2-propenamide is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Quantum Chemical Calculations and Antimicrobial Activity

The compound closely related to 3-(3,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide, namely 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol (CPMPT), has been characterized using quantum chemical methods and vibrational spectral techniques. This compound demonstrated significant antimicrobial properties, indicating potential as an antimicrobial agent (A. Viji et al., 2020).

Synthesis and Structural Characterization

In related research, the molecular structures of compounds similar to this compound have been determined using X-ray structural analysis. These compounds are structurally characterized and offer insights into the synthesis of complex molecules (P. Arsenyan et al., 2013).

Anticancer and Tubulin Polymerization Inhibitors

A series of acrylamide conjugates, including compounds structurally similar to this compound, were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds have shown promise as tubulin polymerization inhibitors, a crucial mechanism in the development of anticancer therapies (A. Kamal et al., 2014).

Polymer Synthesis and Beta-Adrenergic Antagonist

The synthesis of polymers containing functions related to the structure of this compound demonstrates their potential as beta-adrenergic antagonists. These polymers have shown stability in biological fluids and exhibit promising biological activity (M. Pocci et al., 1989).

Optically Active Polyacrylamides

Research involving enantiopure acrylamide derivatives, which are structurally related to this compound, has been conducted to yield optically active polymers. These polymers have shown potential in chiral recognition, which can have applications in various chemical and pharmaceutical processes (Wei Lu et al., 2010).

properties

Molecular Formula

C12H10Cl2N2OS

Molecular Weight

301.2 g/mol

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C12H10Cl2N2OS/c13-9-3-1-8(7-10(9)14)2-4-11(17)16-12-15-5-6-18-12/h1-4,7H,5-6H2,(H,15,16,17)/b4-2+

InChI Key

ICJZSDARRFSAJS-DUXPYHPUSA-N

Isomeric SMILES

C1CSC(=N1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl

SMILES

C1CSC(=N1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CSC(=N1)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide
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3-(3,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide
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3-(3,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide
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3-(3,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide
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3-(3,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide
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3-(3,4-dichlorophenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)acrylamide

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